[(1R)-1-(1,4-dihydroxy-5,8-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 2-methylpropanoate
Description
This compound is a shikonin derivative, a class of naphthoquinones derived from Lithospermum erythrorhizon, known for antimicrobial, anti-inflammatory, and anticancer activities. The specific structure features a 1,4-dihydroxy-5,8-dioxonaphthalene core esterified with a 2-methylpropanoate (isobutyrate) group at the (1R)-configured carbon. It is synthesized via DCC/DMAP-mediated esterification of shikonin with isobutyric acid, yielding 14% after purification by PTLC . Its stereochemical and structural identity is confirmed by NMR (1H, 13C) and chromatographic data matching literature values .
Properties
Molecular Formula |
C20H22O6 |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
[(1R)-1-(1,4-dihydroxy-5,8-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 2-methylpropanoate |
InChI |
InChI=1S/C20H22O6/c1-10(2)5-8-16(26-20(25)11(3)4)12-9-15(23)17-13(21)6-7-14(22)18(17)19(12)24/h5-7,9,11,16,23-24H,8H2,1-4H3/t16-/m1/s1 |
InChI Key |
XZUJWNAQLBHDIX-MRXNPFEDSA-N |
Isomeric SMILES |
CC(C)C(=O)O[C@H](CC=C(C)C)C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O |
Canonical SMILES |
CC(C)C(=O)OC(CC=C(C)C)C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R)-1-(1,4-dihydroxy-5,8-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 2-methylpropanoate typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene core, followed by the introduction of hydroxyl and ketone groups. The final step involves esterification with 2-methylpropanoic acid. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to form additional ketone or carboxyl groups.
Reduction: The ketone groups can be reduced to hydroxyl groups.
Substitution: The hydroxyl groups can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation: Formation of carboxylic acids or additional ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, [(1R)-1-(1,4-dihydroxy-5,8-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 2-methylpropanoate is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its reactive functional groups.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [(1R)-1-(1,4-dihydroxy-5,8-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and ketone groups can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- The isobutyrate (2-methylpropanoate) and α-methyl-butyrate derivatives share identical molecular weights (372.41 g/mol) but differ in acyl chain branching .
Pharmacological Activity
ACAT1 Inhibition
Acyl-CoA:cholesterol acyltransferase 1 (ACAT1) inhibition is critical for modulating cholesterol metabolism. Comparative IC50 values are:
| Compound Name | IC50 (nM) | Reference ID |
|---|---|---|
| [(1R)-1-(...)] pentanoate | 94,800 | |
| 2-[(R)-1-(Benzoyloxy)...]naphthoquinone | 53,700 | |
| Target compound (2-methylpropanoate) | Data not reported | — |
Implications :
- The pentanoate analog exhibits weaker ACAT1 inhibition compared to benzoyloxy-substituted derivatives, suggesting that bulkier aromatic groups enhance target engagement .
- The target compound’s isobutyrate group may prioritize solubility over potency, necessitating further profiling.
Antiviral Potential (COVID-19)
Molecular Docking and Binding Affinity
Docking studies against COVID-19-related targets (e.g., 3CLpro) reveal:
| Compound Name | Docking Score (kcal/mol) | Key Interactions | Reference ID |
|---|---|---|---|
| [(1R)-1-(...)] pentanoate | -6.1 | Thr69, Tyr60, Gly66 | |
| Ethyl oleate | -5.6 | Glu127, Arg82 |
Analysis :
- The pentanoate derivative’s higher negative score (-6.1 vs. -5.6) indicates stronger binding, likely due to hydrophobic interactions with the enzyme’s active site .
- The target compound’s isobutyrate group may exhibit intermediate affinity, warranting explicit docking studies.
Biological Activity
[(1R)-1-(1,4-dihydroxy-5,8-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 2-methylpropanoate, commonly referred to as a derivative of shikonin, is a complex organic compound with notable biological activities. This article explores its biological properties, mechanisms of action, potential therapeutic applications, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C20H22O6 |
| Molecular Weight | 358.39 g/mol |
| IUPAC Name | This compound |
| InChI Key | MZLZKQXJXWEMKZ-SNVBAGLBSA-N |
Antioxidant Properties
Research indicates that shikonin derivatives exhibit significant antioxidant activity , which is attributed to their ability to scavenge free radicals and reduce oxidative stress in cells. This property is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects in various studies. It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation in tissues . This mechanism suggests potential applications in treating inflammatory diseases like arthritis.
Anticancer Activity
This compound has been studied for its anticancer properties . It induces apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins . In vitro studies have shown efficacy against various cancer cell lines, including breast and lung cancer.
Antimicrobial Properties
The compound exhibits antimicrobial activity , particularly against gram-positive bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting their growth . This property highlights its potential as a natural preservative in food and cosmetic industries.
The biological effects of this compound are mediated through several pathways:
- Modulation of Enzyme Activity : The compound interacts with various enzymes involved in metabolic pathways, influencing processes such as apoptosis and inflammation.
- Gene Expression Regulation : It can alter the expression of genes associated with oxidative stress response and inflammation.
- Cell Signaling Pathways : The compound activates or inhibits key signaling pathways (e.g., NF-kB pathway) that regulate immune responses and cell survival.
Study on Antioxidant Activity
A study conducted by Jung et al. (2018) evaluated the antioxidant capacity of shikonin derivatives using DPPH and ABTS assays. The results showed that this compound exhibited a higher antioxidant capacity compared to standard antioxidants like ascorbic acid .
Investigation of Anticancer Effects
In a study published in the Journal of Ethnopharmacology, researchers investigated the anticancer effects of this compound on MCF-7 breast cancer cells. Results indicated that treatment with the compound led to significant cell death via apoptosis induction .
Antimicrobial Efficacy Assessment
A recent assessment highlighted the antimicrobial properties of shikonin derivatives against Staphylococcus aureus and Candida albicans. The study found that the compound effectively inhibited bacterial growth at low concentrations, suggesting its potential use in clinical settings for treating infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
